molecular formula C10H20N2NiS4 B083840 Nickel diethyldithiocarbamate CAS No. 14267-17-5

Nickel diethyldithiocarbamate

Cat. No.: B083840
CAS No.: 14267-17-5
M. Wt: 355.2 g/mol
InChI Key: NCLUCMXMAPDFGT-UHFFFAOYSA-L
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Description

Nickel diethyldithiocarbamate is a coordination complex that belongs to the family of dithiocarbamates. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .

Mechanism of Action

Mode of Action

NiDDTC interacts with its targets through its sulfur atoms, which are capable of adding a pair of electrons to the metal center during the complexation reaction . This interaction enhances the possibility for complex formation and makes NiDDTC useful in different areas, especially in biomedical fields . A synergy exists in the metal ions and dithiocarbamate moieties, which tends to exert better properties than the respective individual components of the complex .

Biochemical Pathways

NiDDTC affects various biochemical pathways. It has been shown to disrupt protein responses and protein response-based biochemical pathways, which are key mechanisms through which nickel induces cytotoxicity and carcinogenesis . The compound’s ability to stabilize different metals in the periodic table, even at varying oxidation states, and adopting a wide range of structural geometry upon coordination to a metal, plays a significant role in these pathways .

Pharmacokinetics

It has been identified as a metabolite of disulfiram , a drug used in the treatment of chronic alcoholism. Disulfiram and its metabolites have been extensively investigated for their pharmacokinetic properties

Result of Action

The molecular and cellular effects of NiDDTC’s action are diverse. The compound has been found to exhibit chemoprotective properties, providing protection against most clinically significant toxic effects from cisplatin (DDP) without inhibiting tumor response in a variety of murine animal models . Moreover, NiDDTC has been shown to exert better properties than the respective individual components of the complex, attributed to the presence of the C–S bonds .

Action Environment

The action of NiDDTC can be influenced by various environmental factors. For instance, the nature of the ligand, the type of metal ions, and its oxidation state can affect the complexation reaction and play significant roles in determining the coordination geometry of the resulting complex

Biochemical Analysis

Biochemical Properties

Nickel diethyldithiocarbamate is known to interact with various enzymes, proteins, and other biomolecules . It possesses two sulfur atoms that often act as the binding sites for metal coordination . These different coordination modes enhance the possibility for complex formation and make them useful in different areas, especially in biomedical fields .

Cellular Effects

This compound has been found to exhibit various activities against cellular structures . For instance, it has been reported to show different abilities to inhibit the cellular proteasome

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is known to form lipophilic chelates with many metals, including nickel . This complex formation can lead to a redistribution in the tissues of the complex formed . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.

Temporal Effects in Laboratory Settings

It is known that the compound forms stable complexes with metals, suggesting potential stability

Dosage Effects in Animal Models

Studies have shown that this compound exhibits different effects at different dosages in animal models . For instance, it has been found to mobilize nickel in mice exposed to nickel carbonyl

Metabolic Pathways

It is known to interact with various enzymes and cofactors , but the exact effects on metabolic flux or metabolite levels are still being studied.

Transport and Distribution

This compound is likely transported and distributed within cells and tissues through its interaction with various biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel diethyldithiocarbamate can be synthesized through a salt metathesis reaction. The typical procedure involves reacting nickel chloride with sodium diethyldithiocarbamate in an aqueous or ethanol solution. The reaction proceeds as follows: [ \text{NiCl}_2 + 2 \text{NaS}_2\text{CNEt}_2 \rightarrow \text{Ni(S}_2\text{CNEt}_2)_2 + 2 \text{NaCl} ] This reaction results in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Nickel diethyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Nickel diethyldithiocarbamate is unique due to its specific coordination geometry and the ability to stabilize nickel in different oxidation states. Similar compounds include:

These compounds share the dithiocarbamate ligand but differ in their metal centers, leading to variations in their chemical properties and applications.

Properties

CAS No.

14267-17-5

Molecular Formula

C10H20N2NiS4

Molecular Weight

355.2 g/mol

IUPAC Name

N,N-diethylcarbamodithioate;nickel(2+)

InChI

InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2

InChI Key

NCLUCMXMAPDFGT-UHFFFAOYSA-L

SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2]

Canonical SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2]

14267-17-5
52610-81-8

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel diethyldithiocarbamate
Reactant of Route 2
Nickel diethyldithiocarbamate

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